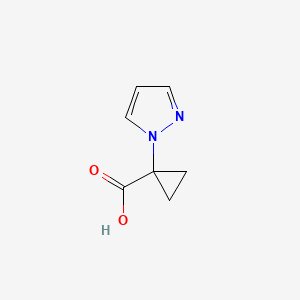
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid”, has been reported in the literature . Various methods have been used, including [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes, and hydrazine monohydrochloride, and dehydrogenative coupling reactions .Molecular Structure Analysis
The InChI code for “1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is 1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid” is a powder at room temperature . It has a molecular weight of 152.15 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid plays a role in the synthesis of various pyrazole derivatives. A study by Xue et al. (2016) demonstrated the use of 1-cyanocyclopropane-1-carboxylates, reacting with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles. This method provides access to a range of structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).
Chemical Transformation and Reaction Studies
Yıldırım et al. (2005) explored the transformation of 1H-pyrazole-3-carboxylic acid into various carboxamides and carboxylates, providing insights into the chemical reactivity and potential applications of these compounds in diverse chemical transformations (Yıldırım, Kandemirli, & Akçamur, 2005).
Advancements in Synthesis Methods
Research by Dong (2011) improved the synthesis method for 1H-pyrazole-4-carboxylic acid, highlighting advancements in the efficiency of producing related compounds (Dong, 2011).
Computational Studies and Synthesis
Shen et al. (2012) conducted computational studies on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid. These studies offer insights into the molecular structure and properties of such compounds (Shen, Huang, Diao, & Lei, 2012).
Development of Novel Compounds
Wang et al. (2008) reported the synthesis of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes, demonstrating the versatility of cyclopropane derivatives in synthesizing novel compounds (Wang, Xiang, Liu, Pan, & Dong, 2008).
Biological Activity Analysis
Shubhangi et al. (2019) conducted in silico studies and synthesized pyrazole derivatives, assessing their antimicrobial activities. This highlights the potential biological applications of these compounds (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).
Scaleable Synthesis Methods
Wilson et al. (2009) developed a practical and efficient synthesis process for a nicotinic acid receptor agonist, indicating the industrial application of these chemical processes (Wilson et al., 2009).
Agricultural Applications
Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of an ethylene precursor in plants, linking these compounds to agricultural applications (Hoffman, Yang, & McKeon, 1982).
Multigram Synthesis and Industrial Application
Artamonov et al. (2010) developed a simple and efficient procedure for the multigram synthesis of cyclopropane-1-carboxylic acid derivatives, demonstrating its industrial scalability (Artamonov, Mykhailiuk, Voievoda, Volochnyuk, & Komarov, 2010).
Safety And Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-pyrazol-1-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYSKSRSPSFWNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
1548372-66-2 |
Source


|
| Record name | 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)


![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)

![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
